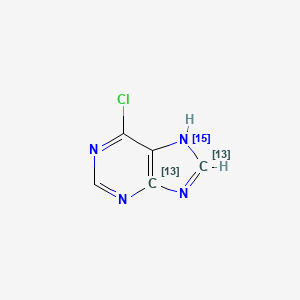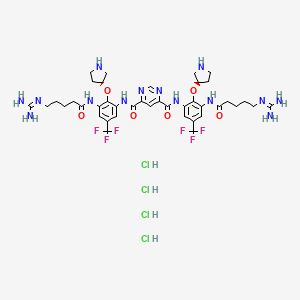
Brilacidin tetrahydrochloride
Übersicht
Beschreibung
Brilacidin tetrahydrochloride is a synthetic, non-peptidic small molecule that mimics host defense proteins or peptides. It is known for its broad-spectrum antimicrobial activity, including antibacterial, antiviral, and antifungal properties . This compound is particularly noted for its potential in treating infections caused by drug-resistant bacteria and viruses .
Wirkmechanismus
Brilacidin Tetrahydrochlorid entfaltet seine Wirkung, indem es die natürlichen Wirtsabwehrpeptide nachahmt, die Teil der angeborenen Immunantwort sind. Es stört bakterielle Zellmembranen, was zu einem schnellen Absterben der Bakterienzellen führt. Die amphiphile Struktur der Verbindung ermöglicht es ihr, mit mikrobiellen Membranen zu interagieren und diese zu destabilisieren, wodurch sie gegen eine breite Palette von Krankheitserregern wirksam ist . Dieser Mechanismus reduziert die Wahrscheinlichkeit, dass Bakterien Resistenzen entwickeln .
Biochemische Analyse
Biochemical Properties
Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Brilacidin Tetrahydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Aryl-Amid-Foldamers beinhalten. Der Syntheseweg umfasst typischerweise die Kupplung verschiedener chemischer Zwischenprodukte unter kontrollierten Bedingungen, um die gewünschte Molekülstruktur zu erhalten . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die richtige Bildung der Verbindung sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Brilacidin Tetrahydrochlorid beinhaltet die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und Reinigungssystemen. Der Prozess ist so konzipiert, dass eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet ist. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, werden eingesetzt, um die Reinheit und Konsistenz der Verbindung zu überprüfen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Brilacidin Tetrahydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene organische Lösungsmittel (z. B. Dimethylsulfoxid). Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Brilacidin Tetrahydrochlorid mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre verstärkte oder veränderte biologische Aktivität untersucht .
Analyse Chemischer Reaktionen
Types of Reactions
Brilacidin tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Brilacidin Tetrahydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Polymyxine: Wie Brilacidin Tetrahydrochlorid sind Polymyxine antimikrobielle Peptide, die bakterielle Membranen angreifen.
Daptomycin: Ein weiteres Membran-gerichtetes Antibiotikum mit einem ähnlichen Wirkmechanismus.
Defensine: Natürliche antimikrobielle Peptide, die Brilacidin Tetrahydrochlorid nachahmen soll.
Einzigartigkeit
Brilacidin Tetrahydrochlorid zeichnet sich durch seine synthetische Natur aus, die eine größere Stabilität und eine geringere Zytotoxizität im Vergleich zu natürlichen Peptiden ermöglicht. Seine breite Aktivität und die geringere Wahrscheinlichkeit, dass Resistenzen entstehen, machen es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Infektionen .
Eigenschaften
IUPAC Name |
4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBCQCKYVOFDR-PIJQHSLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54Cl4F6N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153595 | |
| Record name | Brilacidin tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1082.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224095-99-1 | |
| Record name | Brilacidin tetrahydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilacidin tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILACIDIN TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


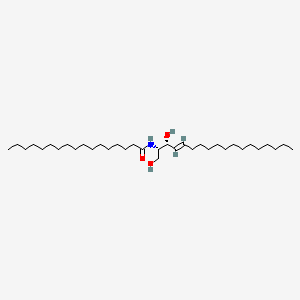
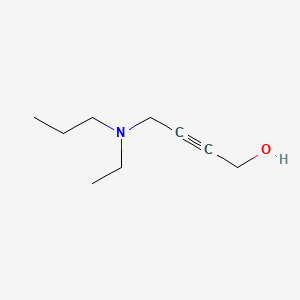

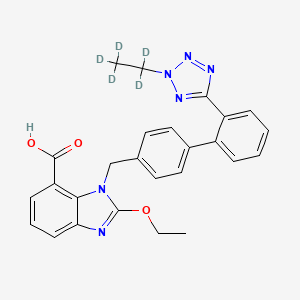
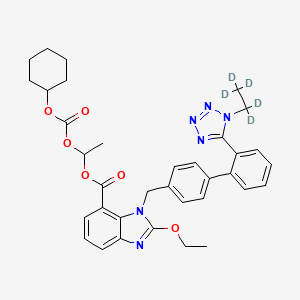
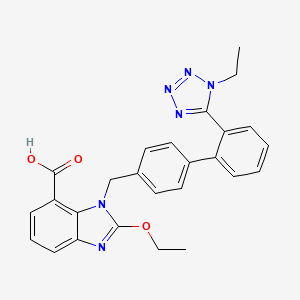
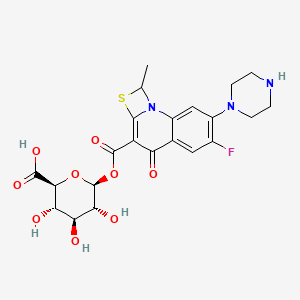
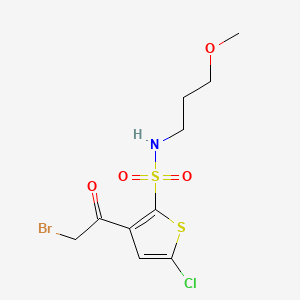
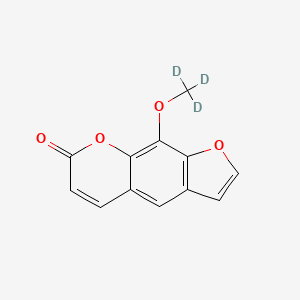
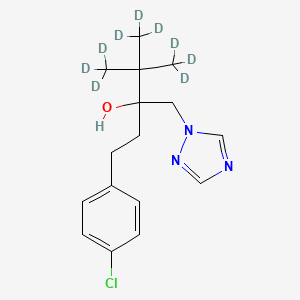

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
